molecular formula C7H5BrN2O B1373539 6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 1190319-62-0

6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B1373539
CAS No.: 1190319-62-0
M. Wt: 213.03 g/mol
InChI Key: XRHPMEPZCXLPSM-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is an organic compound with the molecular formula C7H5BrN2 It is a brominated derivative of pyrrolopyridine, characterized by a fused pyrrole and pyridine ring system

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-1H-Pyrrolo[3,2-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The compound’s action inhibits the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for subsequent optimization .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Biochemical Analysis

Biochemical Properties

6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . These interactions inhibit the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival.

Cellular Effects

This compound has been shown to affect various types of cells, particularly cancer cells. In breast cancer 4T1 cells, this compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with FGFRs. By binding to the tyrosine kinase domain of FGFRs, it prevents the autophosphorylation of tyrosine residues, thereby inhibiting the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and survival, particularly in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time periods. The compound remains stable under standard storage conditions and retains its inhibitory activity over time . Long-term studies have shown that it consistently inhibits cell proliferation and induces apoptosis in cancer cells, with no significant degradation observed.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed. These findings suggest a therapeutic window within which the compound can be used safely and effectively.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high FGFR expression, such as tumors, enhancing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications. Within the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the bromination of pyrrolopyridine derivatives. One common method is the reaction of 1H-pyrrolo[3,2-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromination reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in the study of brominated heterocycles .

Properties

IUPAC Name

6-bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHPMEPZCXLPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677470
Record name 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-62-0
Record name 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iron dust (0.82 g, 14.60 mmol) was added to a solution of dibenzyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (preparation 30b, 1.78 g, 3.70 mmol) in glacial acetic acid (50 mL) and the mixture was heated with stirring to 120° C. After 7 hours, the mixture was cooled and left to stand overnight. The reaction was poured onto ice-water and extracted first with ethyl acetate and then with chloroform. The combined organic extract was washed with brine, dried (MgSO4) and evaporated in vacuo. Purification of the residue by flash chromatography (98:2 dichloromethane/methanol) gave the title compound (0.42 g, 54%) as a pink solid.
Name
dibenzyl 2-(5-bromo-3-nitropyridin-2-yl)malonate
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.82 g
Type
catalyst
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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